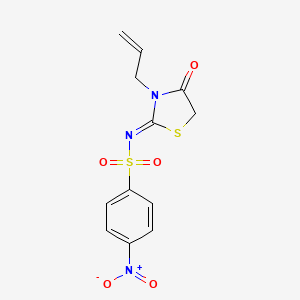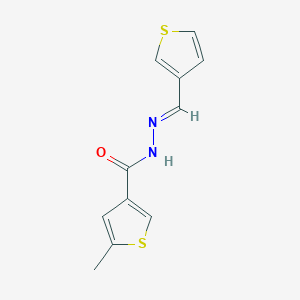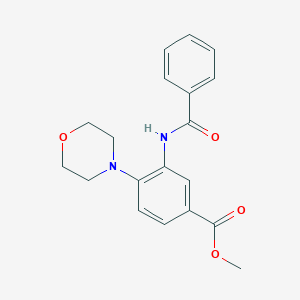![molecular formula C18H21FN2O2S B5841695 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as "F4" and is a piperazine derivative that has a unique chemical structure.
Aplicaciones Científicas De Investigación
F4 has been extensively studied for its potential applications in drug development. It has been found to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. F4 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of F4 is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. F4 has been shown to inhibit the activity of the AKT and ERK signaling pathways, which are known to play a role in cancer cell growth and survival. F4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
F4 has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. F4 has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, F4 has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F4 is its potential as a lead compound for the development of new drugs. Its unique chemical structure and activity against cancer cells make it a promising candidate for further research. However, F4 has some limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. In addition, F4 has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on F4. One potential direction is the development of F4 derivatives with improved solubility and potency. Another direction is the investigation of F4's activity against other cancer types and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of F4 and its potential as a lead compound for drug development.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound with potential applications in drug development. Its unique chemical structure and activity against cancer cells make it a promising candidate for further research. However, its complex synthesis and low solubility in water present some limitations for lab experiments. Further research is needed to fully understand the mechanism of action of F4 and its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of F4 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-fluorobenzyl chloride with 4-methylphenylsulfonyl piperazine. This reaction produces an intermediate product that is then treated with sodium hydroxide to obtain the final product, 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The purity of the final product is crucial for its use in scientific research applications.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMZQRCDNLRUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)
![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)


![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)


![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


